MDL 19301

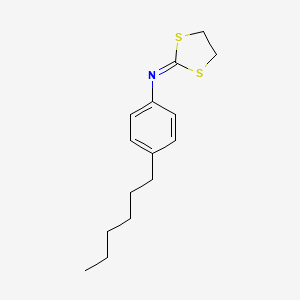

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NS2 |

|---|---|

Molecular Weight |

279.5 g/mol |

IUPAC Name |

N-(4-hexylphenyl)-1,3-dithiolan-2-imine |

InChI |

InChI=1S/C15H21NS2/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-15-17-11-12-18-15/h7-10H,2-6,11-12H2,1H3 |

InChI Key |

UCYMEYOKZOKGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=C2SCCS2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MDL 19301

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 19301 is a novel nonsteroidal anti-inflammatory agent that demonstrates potent anti-inflammatory effects with a favorable gastrointestinal safety profile. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its core pharmacology, relevant signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key biological processes are visualized to provide a clear understanding of its molecular interactions.

Core Mechanism of Action: A Prodrug Approach to Cyclooxygenase Inhibition

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active therapeutic agent, MDL 16,861. This bioconversion is a key feature of its pharmacological profile. The anti-inflammatory activity of this compound is significantly reduced when co-administered with a drug metabolism inhibitor, such as SKF525A, which substantiates its prodrug nature.

The primary mechanism of action of the active metabolite, MDL 16,861, is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing pain, fever, and swelling. By blocking their production, MDL 16,861 effectively mitigates the inflammatory response. This inhibition is achieved through the direct interaction with and suppression of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin synthesis pathway.

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of this compound, through its active metabolite, are centered on the disruption of the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandins by COX enzymes.

An In-Depth Technical Guide to MDL 19,301 (Bifeprunox): From Discovery to Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL 19,301, later known as bifeprunox, emerged as a promising atypical antipsychotic agent with a novel pharmacological profile. Developed by Solvay Pharmaceuticals, it was distinguished by its dual mechanism of action as a partial agonist at dopamine D2-like receptors and a full agonist at serotonin 5-HT1A receptors. This profile suggested the potential for efficacy against both the positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments. Despite showing some positive results in clinical trials, the development of bifeprunox was ultimately discontinued. This guide provides a comprehensive technical overview of MDL 19,301, from its discovery and pharmacological characterization to its clinical development and the reasons for its cessation.

Discovery and History

Bifeprunox (coded as DU-127,090) was developed by Solvay Pharmaceuticals as a "third-generation" antipsychotic.[1] The rationale behind its development was to create a compound that could stabilize the dopamine system, acting as an antagonist in hyperdopaminergic states (associated with positive symptoms) and as an agonist in hypodopaminergic states (linked to negative and cognitive symptoms).[2][3]

A key milestone in its development was the partnership forged between Solvay and Wyeth Pharmaceuticals in April 2004 to co-develop and co-commercialize bifeprunox and other neuroscience compounds.[1][2] This collaboration led to the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) in October 2006 for the treatment of schizophrenia.[2][4]

However, in August 2007, the FDA issued a "not approvable" letter, citing that the efficacy data for the acute treatment of schizophrenia were not sufficient for approval when compared to existing therapies.[3][5] While the agency noted demonstrated effectiveness in a long-term maintenance study, further data was requested.[3] Following this setback, Wyeth terminated its collaboration with Solvay in February 2008.[6] Ultimately, in July 2009, Solvay and its European partner Lundbeck announced the discontinuation of all development activities for bifeprunox, citing that interim analysis of Phase III trial data did not support pursuing the existing development strategy.[2]

Pharmacological Profile

Bifeprunox possesses a distinct receptor binding profile that underpins its proposed mechanism of action as a dopamine-serotonin system stabilizer.

Receptor Binding Affinities

Bifeprunox exhibits high affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. Notably, it has low affinity for 5-HT2A/2C, muscarinic, and histaminergic H1 receptors, which is thought to contribute to a more favorable side-effect profile, particularly concerning weight gain and sedation.[1]

| Receptor Subtype | pKi |

| Dopamine D2 | 8.5 |

| Dopamine D3 | 9.1 |

| Dopamine D4 | 8.0 |

| Serotonin 5-HT1A | 8.2 |

| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. |

Pharmacodynamics

The primary mechanism of action of bifeprunox is its partial agonism at dopamine D2 receptors and its agonism at serotonin 5-HT1A receptors.[2][6]

-

Dopamine D2 Receptor Partial Agonism : In conditions of excessive dopamine, such as in the mesolimbic pathway in schizophrenia, bifeprunox acts as a functional antagonist, reducing dopaminergichyperactivity.[3] Conversely, in brain regions with dopamine deficiency, like the prefrontal cortex, its agonist activity is thought to enhance dopaminergic tone. This dual action is believed to contribute to its effects on both positive and negative symptoms.

-

Serotonin 5-HT1A Receptor Agonism : Agonism at 5-HT1A receptors is hypothesized to contribute to efficacy against negative symptoms and to reduce the likelihood of extrapyramidal symptoms (EPS).[2]

Pharmacokinetics

A pooled analysis of 21 clinical pharmacology studies in healthy adults provided key pharmacokinetic parameters for bifeprunox.[7]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Mean Steady-State Elimination Half-Life | 14.4 hours |

| Apparent Volume of Distribution | 1,300 L |

| Plasma Protein Binding | >99% |

| Relative Bioavailability | 54% |

Metabolism of bifeprunox is primarily hepatic, via the CYP2C9 and CYP3A4 enzyme pathways, with a minor contribution from CYP2D6.[7]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by bifeprunox at the D2 and 5-HT1A receptors is central to its therapeutic action. The development and evaluation of bifeprunox followed a standard drug discovery and development pipeline.

Clinical Trials

Bifeprunox underwent several clinical trials to evaluate its efficacy and safety in the treatment of schizophrenia.

Phase II Dose-Finding Study

A 6-week, randomized, double-blind, placebo-controlled, multicenter, dose-finding study was conducted in patients with an acute exacerbation of schizophrenia.

Efficacy Results:

| Treatment Group | Mean Change from Baseline in PANSS Total Score (vs. Placebo) | 95% Confidence Interval |

| Bifeprunox 20 mg | -1.89 (Positive Subscale) | -2.85 to -0.92 |

| Bifeprunox 20 mg | -1.53 (Negative Subscale) | -2.37 to -0.69 |

PANSS: Positive and Negative Syndrome Scale

The 20 mg dose of bifeprunox was found to be statistically significantly more effective than placebo in reducing the PANSS positive and negative subscale scores.[8]

Phase III Studies

Multiple Phase III trials were conducted to further assess the efficacy and safety of bifeprunox. While some data suggested efficacy in maintaining stability in non-acute patients, the overall results were not robust enough to support regulatory approval for the acute treatment of schizophrenia. An interim analysis of pooled data from an ongoing Phase III trial indicated that bifeprunox did not have a sufficient impact on the stabilization of non-acute patients, leading to the decision to halt development.[2]

Experimental Protocols

Receptor Binding Assays

Detailed protocols for dopamine and serotonin receptor binding assays are crucial for understanding the affinity and selectivity of compounds like bifeprunox. A general methodology for a competitive radioligand binding assay for the D2 receptor is as follows:

-

Membrane Preparation : Membranes are prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of D2 receptors (e.g., porcine striatum).

-

Incubation : Membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the test compound (bifeprunox).

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

A similar protocol is followed for 5-HT1A receptor binding assays, typically using a radioligand such as [3H]8-OH-DPAT.

Clinical Trial Methodology (Phase II Dose-Finding Study)

-

Study Design : A 6-week, randomized, double-blind, placebo-controlled, multicenter study.

-

Participants : Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.

-

Intervention : Patients were randomized to receive once-daily oral doses of bifeprunox (5, 10, or 20 mg), placebo, or an active comparator (e.g., risperidone 6 mg). Doses of bifeprunox were titrated over the first week to the target dose.

-

Primary Efficacy Endpoint : The primary outcome measure was the change from baseline to week 6 in the total score on the Positive and Negative Syndrome Scale (PANSS).

-

Safety Assessments : Safety and tolerability were assessed through monitoring of adverse events, extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale), vital signs, weight, electrocardiograms, and laboratory tests.

Conclusion

MDL 19,301 (bifeprunox) represented a rational approach to the development of a third-generation antipsychotic, with a pharmacological profile designed to address a broader range of schizophrenic symptoms with improved tolerability. While preclinical and early clinical data were promising, the compound ultimately failed to demonstrate a sufficiently robust efficacy profile in later-stage clinical trials to warrant regulatory approval, particularly for the acute treatment of schizophrenia. The history of bifeprunox serves as a valuable case study in the challenges of drug development for complex neuropsychiatric disorders, highlighting the critical importance of demonstrating a clear clinical advantage over existing therapies.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. FDA Finds Bifeprunox Unapprovable for Schizophrenia [medscape.com]

- 4. Solvay Pharmaceuticals, Inc. And Wyeth Announce Submission Of New Drug Application For Bifeprunox To Treat Schizophrenia - BioSpace [biospace.com]

- 5. drugs.com [drugs.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. solvaypharmaceuticals.com [solvaypharmaceuticals.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

MDL 19301: A Technical Overview of a Novel Nonsteroidal Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 19301 is a nonsteroidal anti-inflammatory agent (NSAID) with a promising preclinical profile. It demonstrates potent anti-inflammatory effects in various animal models, coupled with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. Evidence suggests that this compound acts as a prodrug, undergoing metabolic activation to its active form, MDL 16,861. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, proposed mechanism of action, and detailed experimental methodologies.

Introduction

Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, the clinical utility of many NSAIDs is often limited by their propensity to cause gastrointestinal ulceration, a side effect attributed to the inhibition of the constitutively expressed COX-1 isoform.

This compound has emerged as a promising anti-inflammatory candidate with a distinct advantage in its gastrointestinal tolerability.[1] This document aims to consolidate the existing scientific knowledge on this compound, presenting its pharmacological characteristics in a manner that is accessible and informative for research and development professionals in the pharmaceutical sciences.

Pharmacological Profile

This compound exhibits significant anti-inflammatory activity across a range of preclinical models. Its efficacy has been demonstrated in both acute and chronic models of inflammation.

In Vivo Anti-inflammatory Activity

Oral administration of this compound has been shown to effectively inhibit inflammatory responses. The following table summarizes the key efficacy data in established rat models of inflammation.

| Model | Parameter | This compound (Oral) |

| Carrageenan-induced Paw Edema | ED₃₀ | 4.8 mg/kg |

| Arthus Reaction | ED₃₀ | 8.2 mg/kg |

| Table 1: In Vivo Anti-inflammatory Efficacy of this compound[1] |

Gastrointestinal Safety

A key differentiating feature of this compound is its remarkably low potential for gastric ulceration. This suggests a superior therapeutic index compared to conventional NSAIDs.

| Parameter | This compound (Oral) |

| Gastric Ulceration in Fasted Rats (UD₅₀) | > 1,000 mg/kg |

| Table 2: Gastrointestinal Safety Profile of this compound[1] |

Mechanism of Action

This compound is proposed to be a prodrug that is metabolized to its active form, MDL 16,861.[1] This bioconversion is supported by the observation that its anti-inflammatory activity is diminished when co-administered with an inhibitor of drug metabolism.[1] The active metabolite, MDL 16,861, is believed to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis.[1]

The following diagram illustrates the proposed metabolic activation and mechanism of action of this compound.

Other observed pharmacological effects consistent with the inhibition of prostaglandin synthesis include the inhibition of arachidonic acid-induced diarrhea and ex vivo platelet aggregation.[1]

Experimental Protocols

This section outlines the methodologies employed in the preclinical evaluation of this compound.

In Vivo Anti-inflammatory Assays

This widely used model assesses the activity of anti-inflammatory agents against acute inflammation.

-

Animal Model: Male Sprague-Dawley rats (150-200g) are used.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.

-

Drug Administration: this compound is administered orally at various doses one hour prior to carrageenan injection.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each dose group compared to a vehicle-treated control group. The ED₃₀ (the dose required to produce a 30% inhibition of edema) is then determined.

The general workflow for this assay is depicted below.

This model is used to evaluate the effect of anti-inflammatory agents on immune-complex-mediated inflammation.

-

Sensitization: Rats are sensitized by a subcutaneous injection of a foreign protein (e.g., bovine serum albumin) in complete Freund's adjuvant.

-

Challenge: Several days later, the sensitized animals are challenged by an intradermal injection of the antigen into the paw.

-

Drug Administration: this compound is administered orally prior to the challenge.

-

Assessment: The inflammatory response, typically paw swelling, is measured at various time points after the challenge.

-

Data Analysis: The ED₃₀ is calculated based on the dose-dependent inhibition of the inflammatory response.

Gastrointestinal Ulceration Assay

This assay evaluates the potential of a compound to induce gastric damage.

-

Animal Model: Fasted male Wistar rats are used.

-

Drug Administration: this compound is administered orally at a range of high doses.

-

Observation Period: Animals are observed for a set period (e.g., 24 hours).

-

Gastric Examination: At the end of the observation period, the stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers.

-

Data Analysis: The UD₅₀ (the dose causing ulcers in 50% of the animals) is determined.

In Vitro and Ex Vivo Assays

While specific IC₅₀ values for this compound against COX-1 and COX-2 are not publicly available, its ability to inhibit prostaglandin synthesis has been demonstrated.[1] A general protocol for assessing such inhibition is as follows:

-

Enzyme Source: Purified COX-1 and COX-2 enzymes or cell-based assays (e.g., using macrophages or transfected cells) are utilized.

-

Incubation: The enzyme source is incubated with various concentrations of the test compound (MDL 16,861, the active metabolite).

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Quantification of Prostaglandins: The amount of prostaglandins (e.g., PGE₂) produced is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated.

-

Animal Model: Mice are fasted prior to the experiment.

-

Drug Administration: this compound is administered orally.

-

Induction of Diarrhea: Arachidonic acid is administered orally to induce diarrhea.

-

Observation: The animals are observed for the onset and severity of diarrhea.

-

Data Analysis: The ability of this compound to protect against arachidonic acid-induced diarrhea is assessed.

-

Blood Collection: Blood is collected from rats previously treated with this compound.

-

Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of the blood samples.

-

Induction of Aggregation: Platelet aggregation is induced by the addition of arachidonic acid.

-

Measurement: Aggregation is monitored using an aggregometer.

-

Data Analysis: The inhibitory effect of this compound treatment on platelet aggregation is determined.

Summary and Future Directions

This compound is a nonsteroidal anti-inflammatory agent with a compelling preclinical profile characterized by potent anti-inflammatory efficacy and an excellent gastrointestinal safety margin. The prodrug nature of this compound, leading to the formation of the active metabolite MDL 16,861, is a key feature that likely contributes to its favorable safety profile.

Further research is warranted to fully elucidate the pharmacological properties of this compound and its active metabolite. Key areas for future investigation include:

-

Determination of the precise inhibitory activity (IC₅₀ values) of MDL 16,861 against COX-1 and COX-2 to understand its selectivity profile.

-

Investigation of its potential effects on the 5-lipoxygenase (5-LOX) pathway to determine if it possesses a dual inhibitory mechanism.

-

Comprehensive pharmacokinetic and pharmacodynamic studies in various species to support its clinical development.

-

Further evaluation in a broader range of chronic inflammatory and pain models.

The data presented in this technical guide underscore the potential of this compound as a novel and safer alternative to currently available NSAIDs. Its unique prodrug design represents a promising strategy for mitigating the gastrointestinal toxicity that has long been a limitation of this important class of therapeutic agents.

References

MDL 19301: An In-Depth Technical Guide to its Inhibition of Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 19301 is a novel nonsteroidal anti-inflammatory agent that demonstrates its pharmacological effects through the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a prodrug and the inhibitory activity of its active metabolite, MDL 16,861, on cyclooxygenase (COX) enzymes. This document details the available quantitative data on its inhibitory potency, outlines relevant experimental protocols for assessing its activity, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of bodily functions, including the mediation of inflammation, pain, and fever. The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. This compound has been identified as an inhibitor of prostaglandin synthesis, functioning as a prodrug that is metabolized in vivo to its active form, MDL 16,861.

Mechanism of Action

This compound itself is not the primary active agent responsible for the inhibition of prostaglandin synthesis. It serves as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body. Following administration, this compound undergoes metabolic conversion to its active metabolite, MDL 16,861. It is MDL 16,861 that directly targets and inhibits the cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.

Prostaglandin Synthesis Pathway and Inhibition Point

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is subsequently converted into various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. MDL 16,861, the active metabolite of this compound, inhibits the activity of both COX-1 and COX-2, thus preventing the formation of PGH2 and all downstream prostanoids.

Figure 1: Prostaglandin synthesis pathway and the site of inhibition by MDL 16,861.

Quantitative Data on Inhibitory Activity

| In Vivo Model | Parameter | This compound (mg/kg, p.o.) |

| Carrageenan-induced Rat Paw Edema | ED50 | 4.8 |

| Carrageenan-induced Pleurisy in Rats | Inhibition | Effective |

| Adjuvant-induced Arthritis in Rats | Inhibition | Effective |

| Acetic Acid-induced Writhing in Mice | Inhibition | Effective |

Experimental Protocols

The assessment of the inhibitory activity of compounds like this compound and MDL 16,861 on prostaglandin synthesis typically involves in vitro assays using purified cyclooxygenase enzymes or cell-based systems.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., MDL 16,861) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or other prostanoids

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound.

-

Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well to initiate the pre-incubation.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate for a specific time (e.g., 2-5 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Prostaglandin Quantification: Measure the concentration of a specific prostaglandin (commonly PGE2) in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of prostaglandin synthesis against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Figure 2: Workflow for an in vitro COX inhibition assay.

Conclusion

This compound is a prodrug that, through its active metabolite MDL 16,861, effectively inhibits prostaglandin synthesis by targeting cyclooxygenase enzymes. This mechanism of action underlies its anti-inflammatory properties observed in various in vivo models. Further research to elucidate the precise IC50 values of MDL 16,861 for COX-1 and COX-2 would provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent. The experimental protocols and pathways detailed in this guide offer a framework for the continued investigation of this compound and similar compounds in the field of drug discovery and development.

An In-Depth Technical Guide to the Therapeutic Potential of MDL 19301

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 19301 is a novel, nonsteroidal anti-inflammatory agent (NSAID) that has demonstrated significant therapeutic potential in preclinical models of inflammation. A key feature of this compound is its action as a prodrug, being converted in vivo to its active metabolite, MDL 16,861. This biotransformation is crucial to its pharmacological profile, contributing to a potentially favorable gastrointestinal safety profile compared to conventional NSAIDs. This technical guide provides a comprehensive overview of the core data available on this compound and its active metabolite, including its mechanism of action, quantitative efficacy in various inflammatory models, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic utility of this compound.

Mechanism of Action

The primary mechanism of action of this compound's active metabolite, MDL 16,861, is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. MDL 16,861 inhibits this crucial step, thereby reducing the production of downstream prostaglandins involved in the inflammatory cascade. The prodrug, this compound, is largely inactive, and its anti-inflammatory effects are dependent on its metabolic conversion to MDL 16,861. This is evidenced by the attenuation of its anti-inflammatory activity when co-administered with a drug metabolism inhibitor, SKF525A.[1]

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: Inhibition of the Prostaglandin Synthesis Pathway by MDL 16,861.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the available data.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Model | Species | Endpoint | ED30 (mg/kg, p.o.) | Reference |

| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 4.8 | [1] |

| Arthus Reaction | Rat | Inhibition of Edema | 8.2 | [1] |

Table 2: Gastrointestinal Safety Profile of this compound

| Model | Species | Endpoint | Dose (mg/kg, p.o.) | Outcome | Reference |

| Gastric Ulceration | Fasted Rat | Ulceration in 50% of animals | > 1,000 | Favorable therapeutic ratio | [1] |

Table 3: Effects on Platelet Aggregation

| Assay | Species | Inducer | Effect | Reference |

| Ex vivo Platelet Aggregation | Rat | Arachidonic Acid | Inhibition | [1] |

| Ex vivo Platelet Aggregation | Rat | ADP | No Inhibition | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory assay to evaluate the efficacy of anti-inflammatory agents.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED30 value is then determined from the dose-response curve.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

Protocol:

-

Animals: Lewis or other susceptible rat strains are used.

-

Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.

-

Drug Administration: this compound or vehicle is administered orally daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

-

Assessment of Arthritis: The severity of arthritis is evaluated regularly (e.g., every other day) by scoring the clinical signs (erythema, swelling) in each paw. Paw volume can also be measured.

-

Data Analysis: The arthritis score and paw volume are compared between the drug-treated and vehicle-treated groups to determine the efficacy of the compound.

Experimental Workflow:

Caption: Workflow for the Adjuvant-Induced Arthritis Model.

Therapeutic Potential and Future Directions

The preclinical data for this compound are promising. Its efficacy in established models of acute and chronic inflammation, coupled with a potentially superior gastrointestinal safety profile due to its prodrug nature, positions it as an interesting candidate for further development. The selective inhibition of arachidonic acid-induced platelet aggregation suggests a primary effect on the COX pathway, which is a hallmark of many successful NSAIDs.

Future research should focus on several key areas:

-

Quantitative Pharmacology: Determining the IC50 values of the active metabolite, MDL 16,861, for both COX-1 and COX-2 is essential to fully characterize its selectivity and predict its clinical side-effect profile.

-

Pharmacokinetics: A detailed pharmacokinetic study in relevant preclinical species is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of both this compound and MDL 16,861. This will inform dosing strategies for future clinical trials.

-

Clinical Evaluation: Ultimately, the therapeutic potential of this compound can only be confirmed through well-designed clinical trials in patient populations with inflammatory conditions.

References

An In-depth Technical Guide on MDL 19301 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MDL 19301, a nonsteroidal anti-inflammatory agent with a unique profile that suggests a favorable therapeutic window. This document synthesizes the available pharmacological data, delves into its mechanism of action, and presents key experimental findings in a structured format for researchers in inflammation and drug development.

Core Compound Characteristics

This compound is distinguished as a nonsteroidal anti-inflammatory agent.[1] A critical aspect of its pharmacology is that it functions as a prodrug, metabolically converting to its active form, MDL 16,861.[1] This biotransformation is believed to be a key factor in its remarkably low ulcerogenicity compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Quantitative Pharmacological Data

The anti-inflammatory efficacy and gastric safety profile of this compound have been quantified in several preclinical models. The following table summarizes the key quantitative data available.

| Parameter | Model | Value | Citation |

| Anti-inflammatory Activity (ED₃₀) | Carrageenan-induced Rat Paw Edema | 4.8 mg/kg (p.o.) | [1] |

| Anti-inflammatory Activity (ED₃₀) | Arthus Reaction in Rats | 8.2 mg/kg (p.o.) | [1] |

| Gastric Ulceration (UD₅₀) | Fasted Rats | >1,000 mg/kg (p.o.) | [1] |

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of prostaglandin synthesis.[1] This is a hallmark of most NSAIDs, which target the cyclooxygenase (COX) enzymes. The prodrug nature of this compound suggests a targeted delivery of the active inhibitor, potentially minimizing systemic side effects.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are descriptions of the key experimental models used to characterize the anti-inflammatory and pharmacological properties of this compound, based on available information. Detailed protocols would require access to the primary literature.

Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model.

-

Objective: To assess the acute anti-inflammatory activity of a compound.

-

Methodology:

-

A baseline measurement of the rat's paw volume is taken.

-

This compound is administered orally at varying doses.

-

After a set period, a sub-plantar injection of carrageenan is administered to the paw to induce inflammation and edema.

-

Paw volume is measured at various time points post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each dose group compared to a vehicle control group.

-

The ED₃₀ value, the dose required to produce a 30% inhibition of edema, is then determined.[1]

-

Arthus Reaction in Rats

This model induces an inflammatory response that is immunologically mediated.

-

Objective: To evaluate the effect of a compound on immune-complex-mediated inflammation.

-

Methodology:

-

Rats are sensitized with an antigen.

-

This compound is administered orally prior to the challenge.

-

The sensitized rats are then challenged by an intradermal injection of the antigen, which elicits a localized inflammatory reaction characterized by edema and erythema.

-

The severity of the reaction is quantified, and the inhibitory effect of this compound is determined to calculate the ED₃₀.[1]

-

Gastric Ulceration Model in Fasted Rats

This model assesses the gastrointestinal side effects of NSAIDs.

-

Objective: To determine the ulcerogenic potential of a compound.

-

Methodology:

-

Rats are fasted to increase their susceptibility to gastric irritation.

-

This compound is administered orally at high doses.

-

After a specified time, the rats are euthanized, and their stomachs are examined for the presence of ulcers.

-

The dose that induces gastric ulceration in 50% of the animals (UD₅₀) is calculated.[1]

-

The workflow for evaluating a novel anti-inflammatory agent like this compound is depicted below.

Caption: Preclinical evaluation workflow for this compound.

Additional Anti-inflammatory and Pharmacological Properties

Beyond the primary models, this compound has demonstrated efficacy in other assays of inflammation and pain:

-

Inhibition of Carrageenan Pleurisy: This model assesses the effect of a compound on inflammatory cell migration and exudate formation in the pleural cavity.

-

Inhibition of Adjuvant Arthritis: A model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

-

Inhibition of Acetic Acid-Induced Writhing: A visceral pain model used to screen for analgesic properties.[1]

Further mechanistic studies have revealed that this compound administration leads to:

-

Inhibition of arachidonic acid-induced diarrhea in mice, but not prostaglandin-E2-induced diarrhea. This further supports the mechanism of prostaglandin synthesis inhibition.[1]

-

Inhibition of ex vivo arachidonic acid-induced rat platelet aggregation, but not ADP-induced aggregation. This indicates a specific effect on the arachidonic acid pathway in platelets.[1]

Interestingly, despite its potent anti-inflammatory effects, this compound and its active metabolite are reported to be weak antipyretic agents in rats.[1]

Conclusion

This compound presents a compelling profile as a nonsteroidal anti-inflammatory agent with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. Its action as a prodrug, leading to the inhibition of prostaglandin synthesis by its active metabolite MDL 16,861, is a key feature of its pharmacology. The quantitative data from preclinical models of acute and chronic inflammation, coupled with its high therapeutic ratio, underscore its potential as a lead compound for the development of safer anti-inflammatory therapies. Further research to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound and its active metabolite would be of significant interest to the drug development community.

References

Unraveling the Gastric Safety of MDL 19301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ulcerogenicity of MDL 19301, a novel nonsteroidal anti-inflammatory agent. By examining its unique prodrug nature, this document provides a comprehensive overview of the experimental data and methodologies that establish its improved gastric safety profile compared to conventional NSAIDs.

Executive Summary

This compound has demonstrated a significantly lower potential for causing gastric ulcers, a common and severe side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This favorable safety profile is attributed to its design as a prodrug, which is metabolically converted to its active form, MDL 16,861. This targeted activation mechanism minimizes direct contact of the active anti-inflammatory agent with the gastric mucosa, thereby reducing the risk of ulcer formation. The oral dose of this compound required to induce gastric ulceration in 50% of fasted rats is greater than 1,000 mg/kg, showcasing a superior therapeutic ratio compared to conventional NSAIDs.[1]

Comparative Ulcerogenicity Data

The ulcerogenic potential of this compound has been evaluated in animal models and compared to established NSAIDs. The following table summarizes the available quantitative data.

| Compound | Animal Model | Ulcerogenic Dose (UD50) | Notes |

| This compound | Fasted Rats | > 1,000 mg/kg (oral) | The dose inducing gastric ulceration in 50% of subjects.[1] |

| Indomethacin | Rats | ~20-40 mg/kg (oral) | Dose-dependent increases in gross ulcer index and damage area observed. |

| Aspirin | Rats | ~100 mg/kg (oral) | Significant ulcer induction at this dose. |

| Diclofenac | Rats | ~40-80 mg/kg (oral) | Dose-dependent increases in the area of gastric damage. |

Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of this compound, through its active metabolite MDL 16,861, is the inhibition of prostaglandin synthesis. This pathway is also central to the ulcerogenic side effects of NSAIDs.

Prostaglandin Synthesis and NSAID Inhibition

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Protection [label="Gastric Mucosal Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="NSAIDs (including MDL 16,861)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> PGH2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Prostaglandins -> Gastric_Protection; NSAIDs -> COX1 [arrowhead=tee, color="#EA4335"]; NSAIDs -> COX2 [arrowhead=tee, color="#EA4335"]; }

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.

This compound Prodrug Activation

// Nodes MDL_19301 [label="this compound (Prodrug)\n(Oral Administration)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Gastrointestinal\nAbsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolic Conversion\n(e.g., in Liver)", fillcolor="#FBBC05", fontcolor="#202124"]; MDL_16861 [label="MDL 16,861 (Active Drug)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Systemic_Circulation [label="Systemic Circulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Tissue [label="Target Tissue\n(Site of Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Mucosa [label="Gastric Mucosa\n(Reduced Exposure)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MDL_19301 -> Absorption; Absorption -> Metabolism; Metabolism -> MDL_16861; MDL_16861 -> Systemic_Circulation; Systemic_Circulation -> Target_Tissue; Absorption -> Gastric_Mucosa [style=dashed, color="#5F6368"]; } Caption: Metabolic conversion of the prodrug this compound to its active form.

Experimental Protocols

The following section details the generalized methodologies employed in the assessment of NSAID-induced gastric ulcerogenicity in rat models. The specific study on this compound followed a similar protocol.

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats

-

Weight: 180-250 g

-

Housing: Housed in cages with wire-mesh floors to prevent coprophagy. Maintained under standard laboratory conditions with a 12-hour light/dark cycle.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to experimentation.

Induction of Gastric Ulcers (NSAID Model)

-

Fasting: Rats are fasted for 24-48 hours before drug administration to ensure an empty stomach, which increases susceptibility to ulcerogens. Free access to water is provided.

-

Drug Administration:

-

Test compounds (this compound, indomethacin, etc.) or vehicle (e.g., 1% carboxymethyl cellulose) are administered orally via gavage.

-

A range of doses for each compound is typically used to determine a dose-response relationship for ulcer induction.

-

-

Observation Period: Following drug administration, animals are observed for a period of 4 to 8 hours.

-

Euthanasia and Stomach Excision:

-

At the end of the observation period, rats are euthanized by a humane method (e.g., CO2 asphyxiation).

-

The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

-

Ulcer Scoring and Evaluation

-

Macroscopic Examination: The cleaned stomach is spread on a flat surface, and the gastric mucosa is examined for lesions under magnification.

-

Ulcer Index Calculation: The severity of gastric lesions is quantified using an ulcer index. A common scoring system is as follows:

-

0: No visible lesions.

-

1: Small, round hemorrhagic erosions.

-

2: Hemorrhagic erosions with a length of <1 mm.

-

3: Hemorrhagic erosions with a length of 1-2 mm.

-

4: Hemorrhagic erosions with a length of 2-3 mm.

-

5: Hemorrhagic erosions with a length of >4 mm.

-

The score is doubled if the width of the erosions is >1 mm.

-

The ulcer index for each animal is the sum of the scores for all lesions. The group's mean ulcer index is then calculated.

-

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fasting [label="Animal Fasting (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration of\nTest Compounds/Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Observation [label="Observation Period (4-8h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanasia and\nStomach Excision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Macroscopic Examination and\nUlcer Scoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nComparison", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Fasting; Fasting -> Grouping; Grouping -> Dosing; Dosing -> Observation; Observation -> Euthanasia; Euthanasia -> Evaluation; Evaluation -> Analysis; Analysis -> End; } Caption: Workflow for assessing NSAID-induced gastric ulcerogenicity in rats.

Conclusion

The available data strongly indicate that this compound possesses a significantly reduced ulcerogenic potential compared to traditional NSAIDs. Its classification as a prodrug, which undergoes metabolic activation to the active compound MDL 16,861, is the key factor in its enhanced gastric safety. This design minimizes the direct insult to the gastric mucosa typically caused by the acidic and prostaglandin-inhibiting properties of active NSAIDs. The high UD50 value in rats further substantiates its favorable therapeutic index. These findings position this compound as a promising anti-inflammatory agent with a superior safety profile, warranting further investigation and development.

References

Methodological & Application

Application Notes and Protocols for MDL 19301 In Vivo Experimental Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental models used to characterize the anti-inflammatory and analgesic properties of MDL 19301, a nonsteroidal anti-inflammatory agent. Detailed protocols for key experiments are provided, along with a summary of its pharmacological effects and mechanism of action.

Pharmacological Profile of this compound

This compound acts as a prodrug, being metabolized to its active form, MDL 16,861. This bioconversion is crucial for its anti-inflammatory activity. Its mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.

In Vivo Efficacy Data

The anti-inflammatory and analgesic efficacy of this compound has been evaluated in several well-established rodent models. The following table summarizes the quantitative data from these studies.

| Experimental Model | Species | Endpoint | Route of Administration | ED30 / Effective Dose | Reference |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of paw edema | Oral | 4.8 mg/kg | [1] |

| Arthus Reaction | Rat | Inhibition of paw edema | Oral | 8.2 mg/kg | [1] |

| Carrageenan-Induced Pleurisy | Rat | Inhibition of pleural exudate and cell migration | - | - | [1] |

| Adjuvant Arthritis | Rat | Inhibition of arthritic symptoms | - | - | [1] |

| Acetic Acid-Induced Writhing | Mouse | Reduction in writhing response | - | - | [1] |

| Arachidonic Acid-Induced Diarrhea | Mouse | Inhibition of diarrhea | - | - | [1] |

| Arachidonic Acid-Induced Platelet Aggregation | Rat | Inhibition of ex vivo platelet aggregation | - | - | [1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard pharmacological procedures and the available information on this compound.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.

Acetic Acid-Induced Writhing in Mice

Objective: To evaluate the analgesic effect of this compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle

-

0.6% (v/v) Acetic acid solution in distilled water

Procedure:

-

Fast the mice for 2-3 hours before the experiment.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

-

Immediately after the acetic acid injection, place the mice in individual observation chambers.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated group.

Mechanism of Action: Signaling Pathway

This compound, through its active metabolite MDL 16,861, inhibits the synthesis of prostaglandins. This is achieved by blocking the action of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: Carrageenan-Induced Rat Paw Edema Assay

However, the carrageenan-induced rat paw edema assay is a classical and widely used in vivo model for screening and evaluating the anti-inflammatory activity of new compounds. Below are detailed application notes and protocols for this standard assay, which would be the appropriate method for evaluating a compound like MDL 19301. This response also includes information on Myeloid DAP12-associating lectin (MDL)-1, a known regulator of inflammation, as a potential therapeutic target.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The carrageenan-induced rat paw edema model is a well-established acute inflammatory model used to assess the efficacy of anti-inflammatory drugs.[1][2][3] Carrageenan, a sulfated polysaccharide, induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema.[2] The inflammatory cascade is biphasic. The initial phase (0-1.5 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are typically effective in this model, primarily by inhibiting cyclooxygenase (COX) and subsequent prostaglandin synthesis.[4][5]

Mechanism of Action of Inflammatory Mediators:

Prostaglandin E2 (PGE2) is a key mediator in the inflammatory process, contributing to vasodilation, increased vascular permeability, and pain.[6][7][8] PGE2 exerts its effects through four G-protein coupled receptors (EP1-EP4).[6][9] The carrageenan-induced edema model is sensitive to inhibitors of prostaglandin synthesis.[1]

Another important mediator in inflammatory responses is the Myeloid DAP12-associating lectin (MDL)-1, also known as CLEC5A. MDL-1 is a receptor that plays a significant role in synovial inflammation and bone erosion in autoimmune arthritis by enhancing myeloid cell infiltration and promoting the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF.[10][11] Targeting MDL-1 could be a therapeutic strategy to suppress inflammation and bone resorption.[10]

Experimental Protocols

Animals

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle.

-

Diet: Standard pellet diet and water ad libitum.

-

Fasting: Animals should be fasted overnight before the experiment with free access to water.

Materials

-

Inducing Agent: 1% (w/v) Carrageenan (lambda form) in sterile 0.9% saline.

-

Test Compound (e.g., this compound): Dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, distilled water).

-

Positive Control: Indomethacin (10 mg/kg) or Diclofenac (15 mg/kg) in a suitable vehicle.[12][13]

-

Vehicle Control: The same vehicle used for the test compound and positive control.

-

Apparatus: Plethysmometer for measuring paw volume.

Experimental Procedure

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Normal Control): No treatment.

-

Group II (Negative Control): Vehicle + Carrageenan.

-

Group III (Positive Control): Indomethacin/Diclofenac + Carrageenan.

-

Group IV, V, VI... (Test Groups): Test Compound (different doses) + Carrageenan.

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[1]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the normal control group).[12]

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[13]

-

Euthanasia: At the end of the experiment, euthanize the animals using a humane method.

Data Analysis

-

Calculate the increase in paw volume:

-

ΔV = V_t - V_0

-

Where V_t is the paw volume at time t, and V_0 is the initial paw volume.

-

-

Calculate the percentage inhibition of edema:

-

% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

-

-

Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of < 0.05 is generally considered statistically significant.

Data Presentation

The quantitative data from the rat paw edema assay should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of Test Compound on Carrageenan-Induced Rat Paw Edema

| Group | Treatment | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume (mL) at different time points (Mean ± SEM) | % Inhibition of Edema at 3h |

| 0h | 1h | 2h | |||

| I | Normal | - | |||

| II | Vehicle + Carrageenan | - | |||

| III | Indomethacin + Carrageenan | 10 | |||

| IV | Test Compound + Carrageenan | Dose 1 | |||

| V | Test Compound + Carrageenan | Dose 2 | |||

| VI | Test Compound + Carrageenan | Dose 3 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.

Signaling Pathway in Carrageenan-Induced Inflammation

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

References

- 1. inotiv.com [inotiv.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]

- 10. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDL 19301

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 19301 is a nonsteroidal anti-inflammatory agent (NSAID) that functions as a prodrug for its active metabolite, MDL 16,861.[1] Its mechanism of action is centered on the inhibition of prostaglandin synthesis, a key pathway in inflammation.[1] This document provides detailed protocols for the dissolution of this compound for experimental use, summarizes its chemical and physical properties, and outlines its presumed signaling pathway.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 89388-38-5 | [1] |

| Molecular Formula | C15H21NS2 | [1] |

| Molecular Weight | 279.46 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |

Dissolution of this compound for Experimental Use

The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo experiments.

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound (Molecular Weight: 279.46 g/mol ).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for a short period and sonicate in an ultrasonic bath until the solution is clear.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a final working solution of this compound by diluting the DMSO stock solution into cell culture medium.

Materials:

-

This compound concentrated stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution (if necessary): Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

-

Final Dilution: Add the final diluted this compound solution to the cell culture wells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cell culture wells.

Preparation of Formulations for In Vivo Animal Studies

Objective: To prepare a formulation of this compound suitable for administration to laboratory animals.

Materials:

-

This compound powder

-

Sterile vehicle suitable for the route of administration (e.g., saline, corn oil, or a solution containing co-solvents like PEG300 and Tween 80)

-

Sterile vials

-

Homogenizer or sonicator

Protocol:

-

Vehicle Selection: Choose a vehicle that is appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection) and is known to be well-tolerated by the animal model.

-

Formulation:

-

For aqueous-based vehicles: Prepare a stock solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or PEG300. Then, slowly add the aqueous vehicle (e.g., saline) while vortexing or sonicating to form a stable suspension or solution. The addition of a surfactant like Tween 80 can aid in creating a homogenous formulation.

-

For oil-based vehicles: Directly suspend the this compound powder in the oil vehicle (e.g., corn oil) and use a homogenizer or sonicator to create a uniform suspension.

-

-

Sterility: All preparation steps should be conducted under sterile conditions to prevent contamination.

-

Administration: Administer the formulation to the animals at the desired dose. A vehicle-only control group should be included in the experimental design.

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is converted to its active form, MDL 16,861, in the body.[1] The primary anti-inflammatory effect of MDL 16,861 is achieved through the inhibition of prostaglandin synthesis.[1] This is a characteristic mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target the cyclooxygenase (COX) enzymes.

Caption: Mechanism of action of this compound.

The diagram above illustrates that this compound is metabolized to its active form, MDL 16,861. This active metabolite then inhibits the cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. By blocking COX activity, MDL 16,861 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever. The specific selectivity of MDL 16,861 for COX-1 versus COX-2 has not been detailed in the available literature.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a cell-based or animal model of inflammation.

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Administering MDL 19,301 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of MDL 19,301, a nonsteroidal anti-inflammatory agent, in various animal models of inflammation. Detailed protocols and quantitative data are presented to guide researchers in their experimental design and execution.

Compound Information

Compound Name: MDL 19,301 Chemical Class: Nonsteroidal Anti-inflammatory Drug (NSAID) Mechanism of Action: MDL 19,301 is a prodrug that is converted to its active form, MDL 16,861. It functions by inhibiting the synthesis of prostaglandins, key mediators of inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The following tables summarize the available quantitative data for the administration of MDL 19,301 in various rat models of inflammation.

Table 1: Efficacy of MDL 19,301 in Rat Models of Acute Inflammation

| Animal Model | Endpoint | Route of Administration | Effective Dose (ED₃₀) | Reference |

| Carrageenan-Induced Paw Edema | Inhibition of paw edema | Oral | 4.8 mg/kg | [1] |

| Arthus Reaction | Inhibition of paw edema | Oral | 8.2 mg/kg | [1] |

Table 2: Gastric Safety Profile of MDL 19,301 in Rats

| Endpoint | Route of Administration | Dose Inducing Gastric Ulceration in 50% of Animals (UD₅₀) | Therapeutic Index (UD₅₀ / ED₃₀ for Paw Edema) | Reference |

| Gastric Ulceration | Oral | > 1,000 mg/kg | > 208 | [1] |

Signaling Pathway

The primary mechanism of action of MDL 19,301 involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins from arachidonic acid.

References

Application Notes and Protocols for Studying Arachidonic Acid-Induced Inflammation with MDL 19301

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 19301 (N-(1,3-dithiolan-2-ylidene)-4-hexyl-benzenamine) is a novel, orally active, nonsteroidal anti-inflammatory agent (NSAIA). It operates as a prodrug, undergoing metabolic conversion to its active form, MDL 16,861. A key characteristic of this compound is its potent anti-inflammatory and analgesic properties, coupled with a significantly reduced gastrointestinal toxicity compared to its active metabolite and other conventional NSAIDs. This favorable therapeutic profile makes it a valuable tool for investigating the roles of arachidonic acid metabolites in inflammatory processes.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in established in vivo models of inflammation.

Mechanism of Action

This compound's anti-inflammatory effects are mediated by its active metabolite, MDL 16,861, which inhibits the synthesis of prostaglandins[1]. Prostaglandins are key lipid mediators derived from arachidonic acid that play a central role in inflammation, pain, and fever. The conversion of arachidonic acid to prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Evidence suggests that the active form of this compound acts at this level of the arachidonic acid cascade. This is supported by findings that this compound administration inhibits arachidonic acid-induced events such as diarrhea and platelet aggregation, but not those induced by prostaglandin E2 itself[1]. The prodrug nature of this compound is demonstrated by the attenuation of its anti-inflammatory activity when co-administered with an inhibitor of drug metabolism[1][2][3]. This metabolic conversion is crucial for its reduced ulcerogenic potential at therapeutic doses[1][2][3].

Quantitative Data Summary

The following tables summarize the quantitative data for the anti-inflammatory and ulcerogenic properties of this compound and its active metabolite, MDL 16,861.

Table 1: Anti-inflammatory Activity of this compound and its Active Metabolite

| Compound | Model | ED₃₀ (mg/kg, p.o.) |

| This compound | Carrageenan-induced Paw Edema (Rat) | 4.8[1][2][3] |

| Arthus Reaction (Rat) | 8.2[1][2][3] | |

| MDL 16,861 | Carrageenan-induced Paw Edema (Rat) | 5.5[1][2][3] |

Table 2: Ulcerogenic Potential of this compound and its Active Metabolite in Fasted Rats

| Compound | UD₅₀ (mg/kg, p.o.) |

| This compound | > 1,000[1][2][3] |

| MDL 16,861 | 52[1][2][3] |

Experimental Protocols

The following are detailed protocols for in vivo models where this compound has been shown to be effective.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Plethysmometer or digital calipers

Procedure:

-

Fast animals overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume or thickness immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and autoimmune responses.

Materials:

-

This compound

-

Vehicle

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Male Lewis rats (150-200 g)

-

Digital calipers

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.

-

Administer this compound or vehicle orally, daily, starting from day 0 (for prophylactic studies) or after the onset of clinical signs of arthritis (for therapeutic studies).

-

Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume of both hind paws at regular intervals (e.g., every other day) starting from day 10.

-

At the end of the study (e.g., day 21 or 28), animals can be euthanized, and joints collected for histological analysis.

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate peripheral analgesic activity.

Materials:

-

This compound

-

Vehicle

-

Acetic acid (0.6% v/v in saline)

-

Male Swiss Webster mice (20-25 g)

Procedure:

-

Administer this compound or vehicle orally.

-

After a set pre-treatment time (e.g., 30 or 60 minutes), administer 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for studying arachidonic acid-mediated inflammation. Its mechanism as a prodrug with a potent anti-inflammatory and analgesic active metabolite, combined with a significantly improved gastrointestinal safety profile, makes it an excellent candidate for in vivo studies of inflammation and pain. The protocols outlined above provide a framework for effectively utilizing this compound to investigate the complex roles of prostaglandins in various inflammatory conditions.

References

Application Notes and Protocols: Investigating the Efficacy of MDL 19301 in a Carrageenan-Induced Pleurisy Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carrageenan-induced pleurisy is a widely utilized and well-characterized animal model for investigating acute inflammation.[1][2][3] The intrapleural administration of carrageenan, a sulfated polysaccharide, elicits a robust inflammatory response characterized by significant pleural exudate formation, infiltration of leukocytes (predominantly neutrophils), and the release of various pro-inflammatory mediators.[1][3][4] This model is instrumental in the preclinical evaluation of novel anti-inflammatory therapeutic agents.

MDL-1 (Myeloid DAP12-associating lectin-1), also known as CLEC5A, is a C-type lectin receptor expressed on myeloid cells, including macrophages and neutrophils.[5][6] Activation of MDL-1 has been demonstrated to play a crucial role in amplifying inflammatory responses and contributing to tissue damage in various inflammatory conditions, such as autoimmune arthritis.[5][6] The signaling cascade initiated by MDL-1 activation leads to the enhanced recruitment of inflammatory cells and the production of pro-inflammatory cytokines.[6]

This document provides a detailed protocol for utilizing the carrageenan-induced pleurisy model to assess the anti-inflammatory potential of MDL 19301 , a putative inhibitor of MDL-1. The following sections detail the experimental procedures, expected quantitative outcomes, and the underlying signaling pathways.

Quantitative Data Summary

The following table represents hypothetical data illustrating the potential efficacy of this compound in mitigating the inflammatory response in a carrageenan-induced pleurisy model.

| Treatment Group | Pleural Exudate Volume (mL) | Total Leukocyte Count (x 10⁶ cells/cavity) | Neutrophil Count (x 10⁶ cells/cavity) | Exudate Protein Concentration (mg/mL) | TNF-α Level in Exudate (pg/mL) | IL-1β Level in Exudate (pg/mL) |